3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Overview
Description
3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Attachment of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolating agents.
Formation of the Propan-1-amine Moiety: The propan-1-amine moiety can be introduced through reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the pyridine and oxadiazole rings suggests potential interactions with nucleic acids or proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine: Similar structure with a different position of the pyridine ring.
3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine: Similar structure with a different position of the pyridine ring.
3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,5-oxadiazol-5-yl)propan-1-amine: Similar structure with a different oxadiazole ring.
Properties
IUPAC Name |
3-methylsulfanyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-17-6-4-9(12)11-14-10(15-16-11)8-3-2-5-13-7-8/h2-3,5,7,9H,4,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVNERJYCXAFLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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